Acridophosphine

Description

Properties

CAS No. |

398-14-1 |

|---|---|

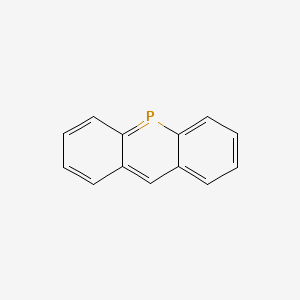

Molecular Formula |

C13H9P |

Molecular Weight |

196.18 g/mol |

IUPAC Name |

acridophosphine |

InChI |

InChI=1S/C13H9P/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H |

InChI Key |

JMEUMYQNFUOXNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=P2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridophosphine can be synthesized through several methods. One common approach involves the reaction of acridine with phosphorus trichloride (PCl₃) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling phosphorus compounds .

Chemical Reactions Analysis

Types of Reactions: Acridophosphine undergoes various chemical reactions, including:

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: this compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Various halogenating agents and nucleophiles

Major Products:

Oxidation: this compound oxide

Reduction: Reduced this compound derivatives

Substitution: Substituted this compound compounds

Scientific Research Applications

Acridophosphine has been explored for various scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of acridophosphine involves its interaction with molecular targets through its phosphorus atom. This interaction can lead to the formation of coordination complexes with metals, which can then participate in catalytic cycles. Additionally, the electronic properties of this compound allow it to act as a fluorescent probe, where it can absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Comparison with Similar Compounds

Heteroatom Substitution: Acridophosphine vs. Acridine and Acridarsine

The substitution of the phosphorus atom with nitrogen (acridine) or arsenic (acridarsine) significantly alters electronic and structural properties:

- Electrochemical Behavior : The phosphorus atom in this compound lowers the LUMO energy compared to acridine, enhancing electron-accepting capacity. Acridarsine’s arsenic atom further reduces the band gap but introduces greater synthetic complexity .

- Spectroscopic Properties : this compound’s UV/Vis absorption maxima (~450 nm) are red-shifted relative to acridine (~420 nm) due to enhanced π-conjugation and electron-deficient character .

Comparison with Other Electron-Deficient Scaffolds

This compound derivatives outperform traditional acceptors like benzimidazole or fluorene-based systems in triplet energy (ET) management and electron transport:

- Stability : this compound’s radical anion intermediates exhibit superior stability in air compared to nitrogen analogs, attributed to the phosphorus atom’s polarizability and reduced electron-electron repulsion .

Computational Insights

DFT studies (ωB97XD/def2-SVP level) reveal that this compound’s absorption spectra align closely with experimental data (RMSD < 0.1 eV), unlike acridine derivatives, which require larger basis sets for comparable accuracy . MLatom’s ML-NEA method further refines cross-section predictions using 200–1M training points, achieving convergence at 300 k points (error < 2% vs. experiment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.